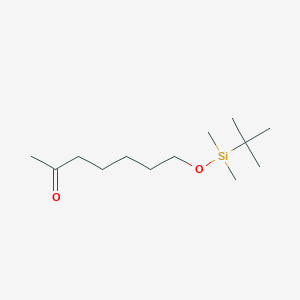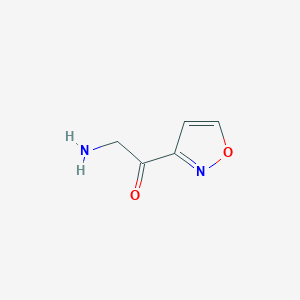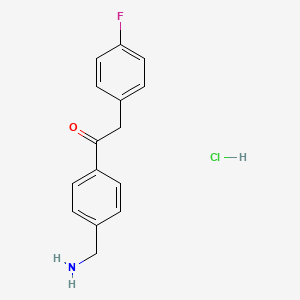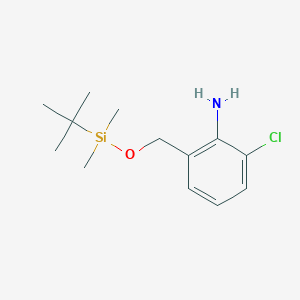
2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline: is an organosilicon compound with a molecular formula of C13H23NOSi. It is a derivative of aniline, where the hydrogen atom in the amino group is replaced by a tert-butyldimethylsilyl (TBDMS) group, and a chlorine atom is attached to the benzene ring. This compound is used in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, usually in an organic solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods: the general approach involves the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a nickel or rhodium catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, 2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline is used as a protecting group for alcohols and amines. It helps in the selective functionalization of complex molecules .
Biology and Medicine: The compound is employed in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs and other biologically active compounds .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline involves its ability to act as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparaison Avec Des Composés Similaires
- 2-((tert-Butyldimethylsilyl)oxy)ethanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
Comparison: Compared to similar compounds, 2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-chloroaniline offers unique reactivity due to the presence of the chlorine atom on the benzene ring. This makes it more versatile in certain synthetic applications, particularly in the formation of complex molecules .
Propriétés
Formule moléculaire |
C13H22ClNOSi |
|---|---|
Poids moléculaire |
271.86 g/mol |
Nom IUPAC |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-chloroaniline |
InChI |
InChI=1S/C13H22ClNOSi/c1-13(2,3)17(4,5)16-9-10-7-6-8-11(14)12(10)15/h6-8H,9,15H2,1-5H3 |
Clé InChI |
LPIFGHMAPXRCGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=C(C(=CC=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



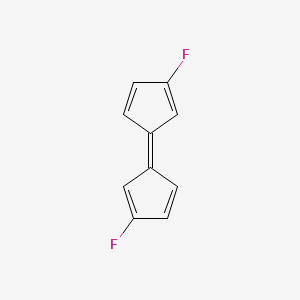
![5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12839087.png)
![4-O-[3-O-(2-Acetamido-2-deoxy-a-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B12839099.png)
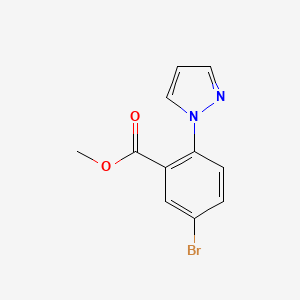

![8-Allyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12839111.png)
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diol](/img/structure/B12839113.png)

![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)
